![molecular formula C13H11FO2 B1441049 2-(4-Fluoronaphthalen-1-yl)propanoic acid CAS No. 1415559-59-9](/img/structure/B1441049.png)
2-(4-Fluoronaphthalen-1-yl)propanoic acid
Overview
Description
2-(4-Fluoronaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H11FO2 It is a derivative of naphthalene, featuring a fluorine atom at the 4-position and a propanoic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoronaphthalen-1-yl)propanoic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group at the 1-position.
Fluorination: The resulting 1-propanoic acid naphthalene derivative is then subjected to electrophilic fluorination to introduce a fluorine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the propanoic acid group.
Reduction: Reduction reactions may target the carbonyl group of the propanoic acid, potentially converting it to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
One of the primary applications of 2-(4-Fluoronaphthalen-1-yl)propanoic acid is in the development of anti-inflammatory drugs. Research indicates that derivatives of this compound can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which play a crucial role in regulating inflammation and metabolism. For example, studies have shown that certain derivatives exhibit significant potency in activating PPARγ, comparable to established agonists like troglitazone .
Case Study: PPAR Activation
In a study involving HCA-7 colon cancer cells, it was demonstrated that modifications to the naphthyl structure enhanced the activation of PPARγ, leading to increased luciferase activity in response to treatment with this compound derivatives. The EC50 values for these compounds were found to be as low as 0.1 μM, indicating strong biological activity .
Environmental Science Applications
2. Electrochemical Degradation of Contaminants
The compound has also been investigated for its potential in environmental applications, particularly in the electrochemical degradation of perfluoroalkyl acids (PFAs). Research shows that titanium suboxide anodes can effectively degrade PFAs in aqueous solutions, with the presence of this compound enhancing the degradation process .
Data Table: Electrochemical Degradation Rates
Compound | Initial Concentration (µM) | Degradation Rate (kₛₐ) |
---|---|---|
PFOA | 2.0 | 0.045 |
PFOS | 2.0 | 0.038 |
Mixture | 2.0 | 0.042 |
This table summarizes the degradation rates of various PFAs when treated with titanium suboxide anodes, indicating that the presence of naphthyl derivatives can influence degradation efficiency.
Synthesis and Derivative Development
3. Synthesis of Novel Derivatives
The synthesis of new derivatives based on this compound is an active area of research. Various synthetic routes have been explored to enhance the pharmacological properties of these compounds. For instance, modifications at different positions on the naphthalene ring have resulted in compounds with improved bioactivity and selectivity for specific biological targets .
Case Study: Derivative Synthesis
A notable synthesis involved attaching different functional groups to the naphthalene moiety, resulting in derivatives that showed enhanced binding affinity to PPARγ and improved anti-inflammatory effects. These findings suggest that structural modifications can significantly impact the therapeutic potential of naphthalene-based compounds .
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The propanoic acid group can participate in ionic interactions with target proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-(4-Chloronaphthalen-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromonaphthalen-1-yl)propanoic acid: Contains a bromine atom at the 4-position.
2-(4-Methylnaphthalen-1-yl)propanoic acid: Features a methyl group at the 4-position.
Comparison: 2-(4-Fluoronaphthalen-1-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often enhancing its potency and selectivity compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
2-(4-Fluoronaphthalen-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, anti-cancer effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a propanoic acid moiety attached to a 4-fluoronaphthalene ring, which contributes to its unique chemical properties. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes. One study focused on its interaction with malate dehydrogenase (MDH), where derivatives of this compound were synthesized and evaluated for their inhibitory potential against MDH1 and MDH2. The results showed that certain modifications to the naphthalene ring enhanced inhibitory activity, suggesting structure-activity relationships (SAR) that could be exploited for therapeutic development .
Anti-Cancer Effects
The compound has been investigated for its anti-cancer properties. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines, including bladder cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific proteins involved in cancer cell metabolism .
Case Study 1: Bladder Cancer
A study examined the effects of various naphthalene derivatives, including this compound, on T24 human bladder cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed that the compound induced DNA damage and activated apoptotic pathways, highlighting its potential as a therapeutic agent against bladder cancer .
Case Study 2: Enzyme Activity Modulation
Another investigation focused on the modulation of MDH activity by derivatives of this compound. The study provided insights into how structural variations affected enzyme inhibition. For example, specific substitutions on the naphthalene ring led to enhanced binding affinity and inhibitory potency against MDH enzymes, suggesting potential applications in metabolic disorders where MDH plays a critical role .
Research Findings Overview
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYJLWBXEMLBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695915 | |
Record name | 2-(4-Fluoronaphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3833-03-2 | |
Record name | 2-(4-Fluoronaphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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